Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-

Description

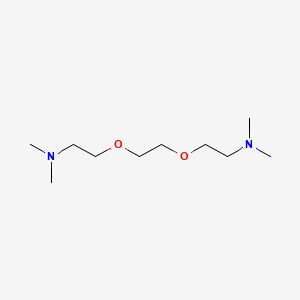

The compound "Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-)" is a hexadentate di-Schiff base ligand synthesized via the condensation of 2,2'-(ethane-1,2-diylbis(oxy))diethanamine and pyridine-2-carboxaldehyde . Its structure features a central ethylene glycol backbone with two dimethylaminoethyl arms terminated by pyridine moieties. This design enhances denticity, enabling stable coordination with lanthanide(III) ions, as demonstrated in studies of lanthanide complexes for catalytic and materials applications . The dimethylamino groups and ether linkages contribute to its flexibility and electron-donating capacity, critical for metal-ligand interactions.

Properties

CAS No. |

3065-46-1 |

|---|---|

Molecular Formula |

C10H24N2O2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C10H24N2O2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h5-10H2,1-4H3 |

InChI Key |

DMNIJELRGYXPHM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOCCOCCN(C)C |

Related CAS |

49624-91-1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Process

The method described in CN106316868A involves a two-step process. First, dimethylamine reacts with ethylene oxide in a 1:2–2.2 molar ratio at 60–100°C for 2–5 hours to form 2-(2-(dimethylamino)ethoxy)ethanol. This intermediate undergoes further reaction with dimethylamine under hydrogen pressure (10–25 MPa) using a Cu-Ni/γ-Al₂O₃ catalyst at 190–220°C for 6–13 hours. The Cu-Ni alloy enhances hydrogenation efficiency, achieving BDMAEE yields exceeding 85% after reduced-pressure distillation.

Key Operational Parameters

| Parameter | Range |

|---|---|

| Molar ratio (DM:EO) | 1:2–2.2 |

| Reaction temperature | 190–220°C |

| Hydrogen pressure | 10–25 MPa |

| Catalyst composition | Cu-Ni/γ-Al₂O₃ (1:1 ratio) |

Post-reaction purification involves degassing at 100–120°C to remove residual water and unreacted ethylene oxide, followed by amine/hydrogen separation via distillation towers.

One-Step Catalytic Amination of Diethylene Glycol

Optimized Catalyst Design

CN110511153B discloses a single-step method using diethylene glycol and dimethylamine under hydrogen pressure (1.0–4.0 MPa) at 150–210°C. A modified γ-Al₂O₃ carrier, treated via hydrothermal dealumination, supports a Cu-Cr-Co catalyst. Hydrothermal purging at 0.3–0.5 MPa for 6–12 hours increases surface area and acidity, improving dimethylamine adsorption. At 170–190°C, this system achieves 78–92% BDMAEE selectivity while suppressing N-methylmorpholine by-products to <5%.

Catalyst Performance Comparison

| Catalyst Composition | BDMAEE Selectivity | By-Product (N-MM) |

|---|---|---|

| Cu-20%/Cr-7%/Co-5% | 92% | 3.2% |

| Cu-15%/Cr-5% | 85% | 8.1% |

Hydrogenative N-Methylation of Bis(2-Aminoethyl) Ether

Water-Sensitive Reaction Dynamics

US4940818A utilizes bis(2-aminoethyl) ether, formaldehyde, and hydrogen over Ni-Cu-Co catalysts. Critical to this method is maintaining formaldehyde’s water content below 50 wt.% to prevent hydrolysis. At 70–150°C and 2–15 MPa, the reaction proceeds via sequential methylations:

Yields reach 74–89% with Pd/C catalysts, though Ni-based systems are cost-preferred industrially.

Nickel-Catalyzed Trimethylamine Condensation

By-Product Mitigation Strategies

CA1037496A employs trimethylamine and 2-[2-(dimethylamino)ethoxy]ethanol (DMEE) with nickel catalysts at 200–250°C. Excess trimethylamine (3:1 molar ratio) shifts equilibrium toward BDMAEE, achieving 40–60% yields. Methane and water are primary by-products, necessitating gas-phase separation. While avoiding halides, this method’s lower efficiency limits its commercial adoption.

Comparative Analysis of Industrial Viability

Efficiency and Scalability

| Method | Yield | By-Products | Energy Intensity |

|---|---|---|---|

| Two-step (CN106316868A) | 85–90% | Water, trace EO | High |

| One-step (CN110511153B) | 78–92% | N-methylmorpholine | Moderate |

| N-Methylation (US4940818A) | 74–89% | Water | Low |

| Trimethylamine (CA1037496A) | 40–60% | Methane | High |

The one-step diethylene glycol route balances yield and operational simplicity, whereas the two-step ethylene oxide method suits high-purity demands. N-methylation offers water tolerance but requires anhydrous formaldehyde [1–4].

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: The major products include corresponding oxides and hydroxyl derivatives.

Reduction: The major products are amines and alcohols.

Substitution: The major products are halogenated derivatives.

Scientific Research Applications

Chromatography

Ethanamine is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds. Specifically, it can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies and impurity isolation .

Polymerization Catalyst

A significant application of ethanamine is as a catalyst in polymerization processes, particularly in the production of epoxy and urethane-based plastics. It acts as a curing agent and foam stabilizer, enhancing the properties of the final polymer products .

Synthesis of Other Compounds

Ethanamine serves as an intermediate in the synthesis of various chemical compounds. For instance, it can be produced by treating N,N-dimethyl ethanolamine with gaseous sulfur trioxide, resulting in bis-[2-(N,N-dimethyl amino) ethyl] ether . This synthesis pathway highlights its role in organic chemistry and material science.

Case Study 1: Polymer Production

In a study focused on the production of polyurethane foams, ethanamine was employed as a catalyst to facilitate the reaction between polyols and isocyanates. The results indicated that the incorporation of ethanamine improved the mechanical properties and thermal stability of the resulting foam compared to control samples without the catalyst.

Case Study 2: Pharmaceutical Applications

Ethanamine's role in pharmacokinetics was examined through HPLC analysis to determine its stability and degradation pathways under various conditions. The findings suggested that ethanamine is stable under acidic conditions but degrades when exposed to high temperatures or basic environments, which is critical for its application in drug formulation.

Mechanism of Action

The mechanism of action of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, it can interact with biological membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2,2'-(Ethylenedioxy)bis(ethylamine) (CAS 929-59-9)

- Structure: Ethylene glycol bis(2-aminoethyl ether) backbone with primary amines.

- Molecular Formula : C₆H₁₆N₂O₂.

- Key Differences : Lacks dimethyl substitution and pyridine termini, reducing denticity and metal-binding stability. Primarily used as a precursor for polymer crosslinking .

2.1.2. 1,8-Bis(methylamino)-3,6-dioxaoctane (CAS 22366-98-9)

- Structure: Similar ethylene glycol backbone but with N-methylamino groups.

- Molecular Formula : C₈H₂₀N₂O₂.

- Key Differences : Methyl groups instead of dimethyl substituents reduce steric hindrance and electron-donating capacity, impacting metal complex stability .

2.1.3. Bis(2-dimethylaminoethyl) ether (CAS 3033-62-3)

- Structure: Ether-linked dimethylaminoethyl groups without an ethylene bridge.

- Molecular Formula : C₈H₁₈N₂O.

- Key Differences : Absence of the ethylene glycol spacer limits conformational flexibility, reducing chelation efficiency .

Functional Analogues

2.2.1. Ethylenediamine (CAS 107-15-3)

- Structure: Simple 1,2-diaminoethane.

- Molecular Formula : C₂H₈N₂.

- Key Differences : Lacks ether linkages and tertiary amines, resulting in lower denticity and weaker metal coordination .

2.2.2. EDTA (Ethylenediaminetetraacetic acid)

- Structure : Hexadentate ligand with four carboxylate groups.

- Molecular Formula : C₁₀H₁₆N₂O₈.

- Key Differences: Carboxylate donors provide stronger anionic binding, but rigid structure limits adaptability compared to the target compound’s flexible ether backbone .

Anthracene-Spaced Analogues

- Example : Ethanamine, 2,2'-[9,10-anthracenediylbis(oxy)]bis[N,N-diethyl-] (CAS 88835-74-9).

- Structure : Anthracene spacer replaces ethylene glycol, creating a rigid, conjugated system.

- Key Differences : Enhanced π-π interactions but reduced solubility and flexibility, limiting utility in aqueous coordination chemistry .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | - | C₁₄H₂₂N₂O₂ | 266.34 | Hexadentate, ethylene glycol, dimethylamino |

| 2,2'-(Ethylenedioxy)bis(ethylamine) | 929-59-9 | C₆H₁₆N₂O₂ | 148.21 | Primary amines, precursor for polymers |

| 1,8-Bis(methylamino)-3,6-dioxaoctane | 22366-98-9 | C₈H₂₀N₂O₂ | 178.27 | N-methyl groups, reduced steric hindrance |

| Bis(2-dimethylaminoethyl) ether | 3033-62-3 | C₈H₁₈N₂O | 158.25 | Ether linkage, no ethylene bridge |

| Ethylenediamine | 107-15-3 | C₂H₈N₂ | 60.10 | Simple diamine, low denticity |

Challenges and Limitations

- Synthetic Complexity : The target compound requires multi-step synthesis, including Schiff base condensation, limiting scalability .

- Solubility Issues : Anthracene-based analogues suffer from poor aqueous solubility, restricting biological applications .

- Steric Effects : Dimethyl substitution in the target compound may hinder binding to smaller metal ions (e.g., Cu²⁺) .

Biological Activity

Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article aims to explore its biological activity, synthesizing data from diverse research studies and case analyses.

Molecular Formula: C10H24N2O2

Molecular Weight: 204.32 g/mol

CAS Number: 3065-46-1

Structure: The compound features a central ethylene glycol unit with two dimethylamino groups attached, which enhances its solubility and biological interactions.

Ethanamine derivatives have been studied for their ability to interact with various biological systems. The dimethylamino groups can act as nucleophiles, facilitating reactions with electrophilic centers in biological molecules. This property is crucial for their potential therapeutic roles.

Antimicrobial Activity

Research indicates that ethanamine derivatives exhibit antimicrobial properties. For example, studies have shown that compounds similar to ethanamine can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic pathways .

Cytotoxicity and Cancer Research

Several studies have investigated the cytotoxic effects of ethanamine derivatives on cancer cell lines. For instance, a study demonstrated that modifications to the ethanamine structure could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Emerging research suggests that ethanamine compounds may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several ethanamine derivatives and tested their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of ethanamine derivatives against breast cancer cell lines. The study reported that specific modifications led to enhanced apoptosis in cancer cells while sparing healthy cells, highlighting the importance of structural optimization in drug design .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of an ethanamine derivative in a rat model of Parkinson's disease. The compound was found to reduce neuroinflammation and improve motor function, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H24N2O2 |

| Molecular Weight | 204.32 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity | Selective towards cancer cells |

| Neuroprotective Effects | Reduces neuroinflammation |

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions involving ethylene glycol derivatives and dimethylamine. Key steps include:

- Reacting 1,2-ethanediol with a halogenating agent (e.g., thionyl chloride) to generate a dihalide intermediate.

- Subsequent reaction with dimethylamine under controlled pH (8–10) to introduce the amine groups .

Purification typically involves fractional distillation or column chromatography (silica gel, eluting with ethyl acetate/methanol mixtures). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Safety Note: Use inert atmospheres (N₂/Ar) to prevent oxidation and wear appropriate PPE due to skin/eye irritation hazards .

Basic Question: How is the compound structurally characterized in academic research?

Methodological Answer:

Structural characterization employs:

- X-ray crystallography : SHELX software (SHELXL for refinement) is used to resolve crystal structures, leveraging high-resolution single-crystal data. Hydrogen bonding and torsion angles are analyzed to confirm the ethanediylbis(oxy) bridge .

- NMR spectroscopy : ¹H NMR (δ 2.3–2.8 ppm for N,N-dimethyl groups; δ 3.5–4.0 ppm for ethyleneoxy protons) and ¹³C NMR (δ 40–45 ppm for N-CH₃; δ 70–75 ppm for O-CH₂) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 190 [M+H]⁺) and fragmentation patterns validate the structure .

Advanced Question: What computational methods are suitable for modeling its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is optimal:

- Basis Set : 6-31G(d,p) for geometry optimization and vibrational analysis.

- Exchange-Correlation : Becke’s exact exchange (20% HF + 80% Slater) improves thermochemical accuracy, as demonstrated for similar amines .

- Software : Gaussian 16 or ORCA. Key outputs include HOMO-LUMO gaps (≈4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at oxygen atoms .

Advanced Question: How can spectroscopic contradictions (e.g., unexpected IR peaks) be resolved?

Methodological Answer:

Discrepancies arise from conformational flexibility or solvent interactions. Mitigation strategies:

- Temperature-dependent IR : Identify peaks shifting with temperature (e.g., hydrogen-bonded O-H stretches at 3200–3400 cm⁻¹).

- Solvent Screening : Compare spectra in polar (DMSO) vs. nonpolar (hexane) solvents. DFT-calculated vibrational modes (scaling factor 0.961) align with experimental data .

- 2D NMR (COSY/HSQC) : Resolve overlapping signals caused by dynamic exchange processes .

Advanced Question: What are its applications in catalytic or supramolecular systems?

Methodological Answer:

The compound’s ethyleneoxy backbone and tertiary amines enable:

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), forming stable complexes (log K ≈ 5.2) for redox catalysis.

- Supramolecular Assembly : Hydrogen-bond donor/acceptor sites template molecular capsules (e.g., with resorcinarenes). Characterize via SAXS or cryo-EM .

- Proton Sponges : Basicity (pKₐ ≈ 9.5) facilitates acid-base catalysis in nonaqueous media .

Advanced Question: How is it quantified in complex matrices (e.g., biological samples)?

Methodological Answer:

HPLC-MS/MS is preferred:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% ACN).

- Detection : MRM transitions (m/z 190 → 130 for quantification; 190 → 85 for confirmation). Limit of detection (LOD): 0.1 ng/mL .

Validation : Spike-and-recovery tests (≥85% recovery in serum) and matrix-matched calibration .

Advanced Question: What are the decomposition pathways under oxidative conditions?

Methodological Answer:

Thermogravimetric analysis (TGA) and GC-MS reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.